N1-(2-cyanophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a cyclohexenylethyl moiety at the N2 position. The structural flexibility of oxalamides allows for fine-tuning of pharmacological and physicochemical properties through substitutions at the N1 and N2 positions.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h4-6,8-9H,1-3,7,10-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMZRFSKCAHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-(cyclohex-1-en-1-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or cyclohexenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Oxalamides
Key Observations :
- N1 Position: Electron-withdrawing groups (e.g., cyano in Compound 22 and the target compound) may enhance metabolic stability or binding affinity to enzymes compared to methoxy or hydroxy groups .
- N2 Position : Aliphatic chains with cyclic motifs (e.g., cyclohexenylethyl in the target vs. pyridinylethyl in S336) influence lipophilicity and bioavailability. For example, S336’s pyridinylethyl group contributes to its umami activity and low toxicity .
- Synthetic Challenges: Cyanophenyl-containing oxalamides (e.g., Compound 22) often exhibit lower yields (23%) compared to methoxy-substituted analogs (e.g., Compound 21: 83% yield), suggesting steric or electronic hurdles during synthesis .
Metabolic and Regulatory Considerations
- Metabolism: Oxalamides are typically metabolized via hydrolysis of the oxalamide bond, followed by oxidation of aromatic/alkyl groups.
- Regulatory Status: S336 and analogs are approved as food additives due to favorable toxicological profiles.
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features an oxalamide functional group, which is known for its diverse biological activities. The presence of both a cyanophenyl moiety and a cyclohexenyl group contributes to its chemical reactivity and potential interactions with biological targets.
Molecular Formula : CHNO
Molecular Weight : Approximately 286.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxalamide backbone : This is achieved through the reaction of cyanophenyl derivatives with cyclohexenyl ethylamine.
- Purification : The product is purified using chromatography techniques to ensure high purity for biological testing.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that oxalamides can exhibit significant antibacterial properties against various pathogens.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential as anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
-
Antimicrobial Testing :
A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including those similar to the compound . Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics. -
Anticancer Research :
In vitro studies on cancer cell lines demonstrated that certain oxalamides could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of caspases and modulation of cell cycle progression. -
Enzyme Interaction Studies :
Molecular docking studies have been conducted to understand the binding interactions between this compound and various enzymes. These studies suggest that the compound may act as an inhibitor for specific targets involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
